molecular formula C16H26 B1670162 1-Phenyldecane CAS No. 104-72-3

1-Phenyldecane

Cat. No.: B1670162
CAS No.: 104-72-3
M. Wt: 218.38 g/mol
InChI Key: UZILCZKGXMQEQR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Related Disciplines

In modern organic chemistry, 1-phenyldecane serves as a representative example of alkylbenzenes, a class of compounds with diverse applications and behaviors. mendelchemicals.comsigmaaldrich.com Its structure provides a platform for studying the interplay between aromatic and aliphatic moieties, influencing properties such as solubility, reactivity, and physical state. mendelchemicals.comacs.org Within related disciplines, such as physical chemistry and chemical engineering, this compound is relevant for understanding the thermophysical properties of hydrocarbon systems and the behavior of molecules in various phases and under different conditions. acs.orgresearchgate.netresearchgate.net Its use extends to analytical chemistry as a reference standard. mendelchemicals.com

Significance of this compound as a Research Substrate and Model Compound

This compound holds significance as a research substrate and model compound due to its well-defined structure and manageable chain length. It is employed in studies investigating various chemical transformations, including reduction reactions. researchgate.net As a model compound, it allows researchers to explore the behavior of longer-chain alkylaromatics in a controlled environment. For instance, its volumetric properties under varying temperatures and pressures have been studied to understand the behavior of similar compounds relevant to the oil industry. acs.orgresearchgate.netresearchgate.net It has also been used to model the behavior of alkylbenzenes in studies related to the thermal stability of hydrocarbons under geological conditions. mendelchemicals.com

Overview of Key Academic Research Domains for this compound

Academic research involving this compound spans several key domains:

Synthesis and Reaction Methodologies: this compound is a target molecule in studies developing new synthetic routes, including green synthesis methods. tandfonline.comresearchgate.net Research has explored its preparation through reactions like the Diels-Alder cycloaddition between furan (B31954) and linear alkenes, although challenges such as low yields due to side reactions have been noted. tandfonline.comresearchgate.net It has also been used as a substrate in the optimization of reduction reactions, such as the mechanochemical sodium-based Birch reduction. researchgate.net

Thermophysical Properties: The volumetric properties of this compound, such as density, have been investigated extensively across a range of temperatures and pressures. acs.orgresearchgate.netresearchgate.net These studies are crucial for understanding its behavior in different environments and for applications in fields like chemical engineering. Experimental data on its density at various temperatures and pressures have been used to validate and develop equations of state, such as the Tait-like equation. acs.orgresearchgate.net

Analytical Chemistry: this compound is utilized as a reference standard in analytical techniques like gas chromatography. mendelchemicals.com Its well-defined properties make it suitable for calibrating instruments and validating methods used to identify and quantify components in complex mixtures. It has also been used as an enhancer in ion-selective membrane electrodes for determining carbon dioxide. sigmaaldrich.com

Materials Science and Engineering: While not explicitly a material itself in all cases, the study of this compound's properties contributes to the understanding of the behavior of similar molecules used in various materials and industrial applications, including lubricants and separation membranes. acs.orgresearchgate.netresearchcommons.orgmdpi.com Derivatives of phenyldecane, such as This compound-1,3-dione (B1584941), have been explored as carriers in ion-selective membranes for metal ion separation. researchcommons.orgmdpi.com

Selected Physical Properties of this compound

PropertyValueSource
Molecular Weight218.38 g/mol mendelchemicals.comsigmaaldrich.comsigmaaldrich.com
Boiling Point293 °C (lit.) mendelchemicals.comsigmaaldrich.comsigmaaldrich.com
Melting Point-14 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Density0.856 g/mL at 25 °C (lit.) mendelchemicals.comsigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.482 (lit.) sigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₁₆H₂₆ uni.lumendelchemicals.comsigmaaldrich.com
CAS Number104-72-3 mendelchemicals.comsigmaaldrich.comsigmaaldrich.com
PubChem CID7716 uni.lufishersci.ca

Density of this compound at Various Temperatures and Pressures

Temperature (K)Pressure (MPa)Density (g·cm⁻³)Source
293.150.1~0.85553 acs.org
303.150.1~0.84833 acs.org
293.1530Data Available acs.orgresearchgate.net
293.1560Data Available acs.orgresearchgate.net
353.150.1Data Available acs.orgresearchgate.net
353.1565Data Available acs.orgresearchgate.net

Note: The density values at 0.1 MPa are approximate readings from the text referencing literature data for comparison. The full dataset across the pressure and temperature ranges is reported in the cited research. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decylbenzene
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InChI

InChI=1S/C16H26/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3
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InChI Key

UZILCZKGXMQEQR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C16H26
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DSSTOX Substance ID

DTXSID5051529
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Molecular Weight

218.38 g/mol
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Physical Description

N-decylbenzene is a white liquid. Floats on water. (USCG, 1999), Colorless liquid; [HSDB]; [MSDSonline] White liquid; [CAMEO]
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Boiling Point

572 °F at 760 mmHg (USCG, 1999), 298 °C
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Flash Point

225 °F (USCG, 1999), 225 °F (107 °C)
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Solubility

INSOLUBLE IN WATER, Very soluble in acetone, benzene, ethyl ether, and ethanol
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8555 @ 20 °C
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Vapor Pressure

0.00128 [mmHg], 1.28X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

104-72-3
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Melting Point

-14.4 °C
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Advanced Synthetic Methodologies for 1 Phenyldecane

Catalytic Approaches to 1-Phenyldecane Synthesis

Catalytic methods offer efficient pathways for the formation of this compound, often involving specific reaction mechanisms and catalyst systems.

Diels-Alder Cycloaddition Strategies

The Diels-Alder cycloaddition reaction has been explored for the synthesis of linear alkylbenzenes (LABs), including this compound, particularly from biomass-derived furan (B31954) and linear alkenes. tandfonline.comresearchgate.net This approach involves a cycloaddition step followed by acid-catalyzed dehydration. tandfonline.com

Synthesis from Furan and Linear Alkenes

The synthesis of this compound can be achieved by reacting furan with a linear alkene, specifically 1-dodecene (B91753), in a Diels-Alder cycloaddition reaction. tandfonline.comresearchgate.net This reaction pathway involves the cycloaddition between the diene (furan) and the dienophile (1-dodecene), followed by a dehydration step to yield the aromatic ring characteristic of this compound. tandfonline.com

Role of Solid Acid Catalysts in Reaction Efficiency (e.g., Niobic Acid)

Solid acid catalysts play a crucial role in the efficiency of the Diels-Alder cycloaddition and subsequent dehydration for this compound synthesis from furan and linear alkenes. Niobic acid has been investigated as a catalyst for this reaction. tandfonline.comresearchgate.netresearchgate.net Solid Brønsted acid catalysts, such as niobic acid, are utilized in this new reaction pathway for the production of LABs, offering an alternative to traditional corrosive homogeneous acid catalysts like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). tandfonline.comresearchgate.net Niobic acid was selected in some experiments due to its reported effectiveness in similar Diels-Alder cycloadditions. tandfonline.com

Investigation of Reaction Conditions and Selectivity

Investigations into the reaction conditions and selectivity of the Diels-Alder cycloaddition between furan and linear alkenes over solid acid catalysts like niobic acid have been conducted. tandfonline.comresearchgate.net Key parameters studied include reaction temperature, catalyst loading, and the initial reactant ratio. tandfonline.comresearchgate.net Experiments have shown that the main reaction proceeds via Diels-Alder cycloaddition followed by acid-catalyzed dehydration. tandfonline.com However, competing side reactions can occur, including isomerization of the linear alkene, alkylation of furan by the alkene to form alkyl furans, and the self Diels-Alder cycloaddition of furan to produce benzofuran (B130515). tandfonline.comresearchgate.nettandfonline.com

Higher initial furan to 1-dodecene molar ratios can promote the formation of LABs and increase the selectivity of this compound. tandfonline.com Conversely, at very high furan to 1-dodecene ratios (e.g., >10), the self Diels-Alder cycloaddition of furan becomes significant, potentially leading to coke formation, catalyst deactivation, and reduced this compound selectivity. tandfonline.com High reaction temperatures can also favor the formation of benzofuran, which is considered a coke precursor. tandfonline.com Despite these challenges, studies have demonstrated the possibility of synthesizing LABs from biomass-derived furan and linear alkenes over solid acid catalysts, although achieving high yields of this compound (e.g., around 12 mmol/mol) can be limited by factors such as furan's activity and volatility, coke formation, and mass transfer limitations. tandfonline.comresearchgate.nettandfonline.com

Data from a study on the Diels-Alder reaction between furan and 1-dodecene over niobic acid catalyst at 250°C for 6 hours illustrates the product distribution: tandfonline.comresearchgate.net

ProductSelectivity Trend
This compoundFollows LAB trend
Hydrated this compoundLower but similar
DodecylfuranLower but similar
BenzofuranCompeting, favored at higher temperatures
Dodecene isomersDominant at low F/D ratios

Other Catalytic Routes to Alkylbenzenes with Relevance to this compound

Beyond Diels-Alder strategies, other catalytic methods for synthesizing alkylbenzenes are relevant to the production of compounds like this compound. Traditional commercial production of linear alkylbenzenes (LABs) involves the Friedel-Crafts alkylation of benzene (B151609) with linear C10-C14 alpha olefins (1-alkenes) using homogeneous acid catalysts such as hydrogen fluoride (HF) or aluminum chloride (AlCl₃). tandfonline.comresearchgate.net This mechanism typically involves alkene protonation followed by benzene alkylation. tandfonline.com However, this acid-catalyzed approach often leads to the formation of various phenylalkane isomers (e.g., 2-, 3-, 4-phenylalkanes) due to carbocation intermediates, and the production of exclusively 1-phenylalkanes can be challenging with these methods. tandfonline.comnih.govresearchgate.net

Research into alternative catalytic systems, such as those utilizing rhodium(I) catalysts, has shown promise in producing 1-phenyl substituted alkene products with high linearity via oxidative arene vinylation. nih.gov While this specific research focuses on alkenyl arenes, the development of catalysts that favor the formation of linear products at the 1-position is highly relevant to the selective synthesis of this compound. nih.gov Solid acid catalysts, including zeolites like Beta zeolite, have also been explored for the alkylation of benzene with 1-dodecene, showing varying selectivities for different phenylalkane isomers. researchgate.net

Mechanochemical Synthesis Routes for this compound

Mechanochemical synthesis, which utilizes mechanical energy to drive chemical reactions, presents an alternative approach to traditional solution-based methods and is gaining interest in the development of greener synthetic methodologies. researchgate.netbeilstein-journals.orgyoutube.com While the direct mechanochemical synthesis of this compound is not extensively documented in the provided search results, related mechanochemical transformations involving similar alkylbenzene structures have been explored. For instance, a mechanochemical protocol for the sodium-based Birch reduction of this compound has been developed. researchgate.net This indicates the applicability of mechanochemical techniques to reactions involving this compound as a substrate. researchgate.net Mechanochemistry, particularly using techniques like ball milling and reactive extrusion, is being investigated as a solvent-free or low-solvent approach for various organic transformations, which could potentially be applied to the synthesis of alkylbenzenes in the future. researchgate.netbeilstein-journals.orgyoutube.com

Ammonia-Free Sodium-Based Birch Reductionrsc.org

Traditional Birch reduction protocols, while effective for reducing aromatic rings to 1,4-cyclohexadienes, typically employ alkali metals dissolved in liquid ammonia (B1221849), often at cryogenic temperatures. wikipedia.org, nih.gov The use of liquid ammonia presents practical challenges due to its toxicity and handling requirements. rsc.org Consequently, significant effort has been directed towards developing ammonia-free alternatives. rsc.org A notable advancement in this area is the mechanochemical sodium-based Birch reduction using readily available sodium lumps. rsc.org, rsc.org This method offers a more convenient, economically attractive, and sustainable approach compared to conventional procedures. rsc.org, rsc.org

Mechanistic Investigations of Elemental Sodium Reactivityrsc.org

The Birch reduction mechanism generally involves the addition of solvated electrons from the alkali metal to the aromatic ring, forming a radical anion. wikipedia.org, drpress.org This is followed by protonation, a second electron transfer, and a final protonation step, resulting in a 1,4-cyclohexadiene (B1204751). wikipedia.org, drpress.org In the context of ammonia-free sodium-based reduction, particularly under mechanochemical conditions, the reactivity of elemental sodium is significantly influenced by the mechanical impact of ball milling. rsc.org, rsc.org This mechanical energy facilitates the in situ activation of sodium lumps, potentially forming smaller metal particles with enhanced reactivity comparable to that of sodium dispersion. rsc.org, rsc.org This mechanical activation is considered necessary for efficient reduction when using unactivated sodium lumps without liquid ammonia. rsc.org

Influence of Proton Sources on Reaction Outcomersc.org

The choice of proton source is critical in Birch reduction protocols, as it influences the efficiency and outcome of the reaction. rsc.org, organicreactions.org In the mechanochemical ammonia-free sodium-based Birch reduction of this compound, various proton sources were investigated. rsc.org, rsc.org Studies have shown that D-(+)-glucose is an optimal proton source under ball milling conditions for the reduction of this compound. rsc.org, rsc.org When commonly used solution-based Birch reduction proton sources, such as tert-butanol (B103910) or isopropanol, were employed under these mechanochemical conditions, significantly lower yields of the desired reduction product were observed. rsc.org, rsc.org The use of D-(+)-glucose is advantageous as it is a safe, sustainable, abundant, and inexpensive reagent. rsc.org, rsc.org The effectiveness of D-(+)-glucose is attributed in part to its ability to solidify the reaction mixture, which is believed to enhance the efficiency of the mechanical activation of sodium lumps during ball milling. rsc.org, rsc.org

Optimization of Mechanochemical Conditions for Enhanced Yieldsrsc.org

Optimization of the mechanochemical conditions is crucial for achieving high yields in the ammonia-free sodium-based Birch reduction of this compound. rsc.org, rsc.org Key parameters include the stoichiometry of reagents, the nature and amount of additives, the milling frequency, and the reaction time. rsc.org, rsc.org Extensive trials have demonstrated that a combination of sodium lumps (typically 6 equivalents), D-(+)-glucose (3 equivalents) as the proton source, and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) (6 equivalents) as an effective additive for sodium dispersion leads to high yields of the corresponding reduction product, 1,4-dihydro-1-phenyldecane. rsc.org, rsc.org The requirement for an excess of sodium lumps is comparable to that in conventional ammonia-based protocols. rsc.org, rsc.org The presence of DMI, an additive known to be effective for sodium dispersion-based Birch reduction, further enhances the efficiency. rsc.org, rsc.org Varying conditions such as using different proton sources or modifying the ball milling parameters (e.g., ball size or frequency) resulted in reduced yields. rsc.org, rsc.org For instance, shortening the reaction time also led to a decrease in yield. rsc.org Under optimized conditions, a yield of 96% for the reduction of this compound has been reported within a reaction time of 30 minutes using a ball mill. rsc.org, rsc.org

Detailed research findings on the optimization of this reaction using this compound as a substrate are summarized in the table below:

EntryVariation from Standard ConditionsYield (%)
1None (Standard Conditions)96
2t-BuOH instead of D-(+)-glucose6
3i-PrOH instead of D-(+)-glucose18
125 min reaction time61

Note: Standard conditions typically involved sodium lump (6 equiv.), D-(+)-glucose (3 equiv.), DMI (6 equiv.) in a ball mill for 30 min. Data extracted from research findings. rsc.org, rsc.org

This optimized mechanochemical approach provides a highly efficient and practical method for the Birch reduction of this compound without the need for liquid ammonia or inert gases. rsc.org, rsc.org

Mechanistic Investigations of 1 Phenyldecane Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of alkylbenzenes like 1-phenyldecane can involve various reaction strategies. This section explores the mechanistic details of relevant synthetic approaches.

Detailed Mechanistic Analysis of Diels-Alder Cycloaddition for this compound Formation

While this compound itself is not typically formed directly through a single Diels-Alder reaction involving simple, readily available dienes and dienophiles, the Diels-Alder cycloaddition can be a key step in synthetic routes towards related linear alkylbenzenes. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) derivative through a concerted mechanism. wikipedia.org

One approach to synthesizing linear alkylbenzenes (LABs) involves the Diels-Alder cycloaddition between furan (B31954) and linear alkenes, followed by acid-catalyzed dehydration. tandfonline.com, researchgate.net In the context of forming a structure that could lead to this compound, a long-chain linear alkene like 1-dodecene (B91753) can react with furan. tandfonline.com, researchgate.net The initial Diels-Alder adduct would be a substituted bicyclic compound containing oxygen. Subsequent acid-catalyzed dehydration and likely rearrangement steps would lead to the formation of the aromatic ring and the attached alkyl chain. tandfonline.com, researchgate.net

The mechanism for LAB production via this route is proposed to involve a two-step process: catalytic alkene protonation followed by benzene (B151609) alkylation. tandfonline.com Competing reactions include isomerization of the alkene, alkylation of furan, and self-cycloaddition of furan. tandfonline.com, researchgate.net Higher reaction temperatures and catalyst loadings can favor alkene isomerization, reducing the selectivity for the desired linear alkylbenzene product. tandfonline.com

Mechanistic Insights into Birch Reduction Applied to this compound

The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting arenes into 1,4-cyclohexadienes. organic-chemistry.org, byjus.com, wikipedia.org This reaction typically involves an alkali metal (such as sodium or lithium) dissolved in liquid ammonia (B1221849), in the presence of a proton source, commonly an alcohol. byjus.com, wikipedia.org, masterorganicchemistry.com

The mechanism of the Birch reduction begins with the addition of solvated electrons from the alkali metal to the aromatic ring, forming a radical anion. byjus.com, wikipedia.org This radical anion then abstracts a proton from the alcohol. byjus.com, wikipedia.org A second electron addition occurs, generating a cyclohexadienyl-type carbanion. byjus.com Finally, this carbanion is protonated by the alcohol, yielding the 1,4-cyclohexadiene (B1204751) product. byjus.com, masterorganicchemistry.com

For this compound, the Birch reduction would target the aromatic ring. The regioselectivity of the reduction in substituted benzenes is influenced by the nature of the substituent. Electron-donating groups on the aromatic ring direct the reduction such that the carbon bearing the substituent and the para carbon are not reduced (they become part of the remaining double bond). organic-chemistry.org, youtube.com Conversely, electron-withdrawing groups lead to the reduction of the carbon bearing the substituent and the para carbon. organic-chemistry.org, youtube.com Since an alkyl chain like the decane (B31447) group in this compound is considered electron-donating, the Birch reduction of this compound would likely yield a 1,4-cyclohexadiene where the double bonds are not adjacent to the carbon attached to the decyl chain.

The mechanism can be summarized in the following steps:

Electron transfer from the alkali metal to the aromatic ring, forming a radical anion. byjus.com, wikipedia.org

Protonation of the radical anion by the alcohol. byjus.com, wikipedia.org

Second electron transfer to form a carbanion. byjus.com

Protonation of the carbanion to yield the 1,4-cyclohexadiene. byjus.com, masterorganicchemistry.com

An example of the general Birch reduction mechanism for benzene is shown below, illustrating the key intermediate species:

StepReactionIntermediate Species
1 (Initiation)Ar + e⁻ → [Ar]•⁻Radical Anion
2 (Propagation)[Ar]•⁻ + ROH → [ArH]• + RO⁻Cyclohexadienyl Radical
3 (Propagation)[ArH]• + e⁻ → [ArH]⁻Cyclohexadienyl Carbanion
4 (Termination)[ArH]⁻ + ROH → ArH₂ + RO⁻1,4-Cyclohexadiene

Mechanisms of Chemical Transformations of this compound

This compound, possessing both an aromatic ring and a long alkyl chain, can undergo various chemical transformations. The mechanisms of these reactions are crucial for understanding its behavior in different environments.

Autoxidation Pathways and Intermediate Formation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen, often initiated by radicals. Alkylbenzenes are susceptible to autoxidation, particularly at the benzylic position due to the resonance stabilization of the resulting radical. pressbooks.pub, libretexts.org, masterorganicchemistry.com

The autoxidation of alkylbenzenes typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. researchgate.net, savemyexams.com, aklectures.com

Initiation: Formation of initial radicals, often by the homolytic cleavage of weak bonds or abstraction of a hydrogen atom. For alkylbenzenes, abstraction of a benzylic hydrogen is a key initiation step, leading to a resonance-stabilized benzylic radical. pressbooks.pub, libretexts.org, masterorganicchemistry.com

Propagation: A chain reaction where radicals react with stable molecules to form new radicals, continuing the chain. In autoxidation, the benzylic radical reacts with oxygen to form a benzylic peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the alkylbenzene, forming a hydroperoxide and a new benzylic radical, thus propagating the chain. researchgate.net, rsc.org

Termination: Reactions where radicals combine to form stable molecules, ending the chain.

Intermediate formation in the autoxidation of alkylbenzenes includes the formation of benzylic radicals and benzylic hydroperoxides. pressbooks.pub, libretexts.org, masterorganicchemistry.com, researchgate.net Highly oxidized multifunctional compounds (HOMs) can also be formed through autoxidation steps in bicyclic peroxy radicals, which are intermediates in the oxidation of aromatic compounds. acs.org, nih.gov

Data on the autoxidation of alkylbenzenes suggests that the reactivity can be enhanced with increasing alkyl chain length, potentially due to a decreasing influence of resonance-stabilized benzylic radicals obtained from hydrogen abstraction at the carbon atom neighboring the ring. researchgate.net

Oxidative Degradation Mechanisms

Oxidative degradation of alkylbenzenes can occur under various conditions, leading to the cleavage of the alkyl chain and/or modification of the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the alkyl side chain of alkylbenzenes to a carboxylic acid, provided there is at least one benzylic hydrogen. pressbooks.pub, libretexts.org, libretexts.org This reaction proceeds via a complex mechanism involving the formation of intermediate benzylic radicals. pressbooks.pub, libretexts.org The benzylic position is particularly susceptible to oxidation due to the stability of the benzylic radical intermediate. pressbooks.pub, libretexts.org, libretexts.org, masterorganicchemistry.com

Biological oxidative degradation of n-alkylbenzenes has also been observed, primarily through β-oxidation of the alkyl side chain. nih.gov This process involves the sequential removal of two-carbon units from the alkyl chain, starting from the ω-end (the end furthest from the aromatic ring). nih.gov Other minor pathways, such as α-oxidation, have also been suggested. nih.gov

Oxidative degradation can also be initiated by photo-oxidation or thermo-oxidative processes, involving the production of radicals and subsequent reactions with oxygen. researchgate.net, coolmag.net, researchgate.net These processes can lead to chain scission and the formation of oxygen-containing functional groups. researchgate.net, coolmag.net

Radical-Mediated Processes and Their Implications

Radical-mediated processes play a significant role in the reactivity and degradation of this compound, particularly at the benzylic position. The stability of the benzylic radical, due to resonance with the aromatic ring, makes hydrogen atom abstraction from this position relatively facile. libretexts.org, libretexts.org, masterorganicchemistry.com

Radical reactions involving alkylbenzenes can include:

Radical halogenation: Halogenation at the benzylic position can occur via a radical chain mechanism, typically initiated by light or radical initiators. libretexts.org, msu.edu, masterorganicchemistry.com This involves initiation (formation of halogen radicals), propagation (hydrogen abstraction from the benzylic position by a halogen radical, followed by reaction of the benzylic radical with a halogen molecule), and termination steps. libretexts.org, masterorganicchemistry.com, savemyexams.com, aklectures.com

Autoxidation: As discussed in Section 3.2.1, autoxidation is a radical chain process initiated by the formation of alkyl radicals, primarily at the benzylic position. researchgate.net, researchgate.net

Oxidative degradation: Many oxidative degradation pathways involve radical intermediates. researchgate.net, coolmag.net, researchgate.net

The implications of radical-mediated processes for this compound include its susceptibility to oxidation and degradation in environments where radicals are generated, such as in the presence of air, light, or certain catalysts. The stability of the benzylic radical influences the regioselectivity of these reactions, favoring transformations at the carbon atom adjacent to the aromatic ring.

Environmental Fate and Biogeochemical Cycling of 1 Phenyldecane

Microbial Biodegradation of 1-Phenyldecane

Microbial biodegradation is a crucial process in the removal of this compound from the environment, with various microorganisms demonstrating the ability to degrade this compound.

Characterization of Hydrocarbon-Utilizing Microbial Strains

Several microbial strains and genera have been identified as capable of utilizing this compound as a carbon and energy source. The bacterium Rhodococcus opacus strain PD630 has been shown to support growth and accumulate novel lipids when cultivated on phenyldecane under nitrogen-limiting conditions. wikipedia.orgbmrb.iothegoodscentscompany.comnih.govfishersci.atfishersci.comnih.gov The yeast Candida maltosa SBUG 700 is another characterized strain that grows on phenylalkanes with alkyl side chains longer than C7, including phenyldecane, and has been used in detailed studies of phenylalkane metabolism. fishersci.nouni.luenergy.gov Genera such as Nocardia (including Nocardia corralina and Nocardia opaca), Pseudomonas (Pseudomonas aeruginosa), and Mycobacterium have also been reported to grow on or degrade this compound.

Identification and Mapping of Biodegradation Pathways

The microbial degradation of this compound primarily involves the enzymatic attack on the alkyl side chain. A key initial step identified in the degradation by Rhodococcus opacus PD630 and Nocardia species is monoterminal oxidation of the alkyl chain. wikipedia.orgbmrb.iothegoodscentscompany.comnih.gov This process leads to the formation of the corresponding fatty acid, phenyldecanoic acid. wikipedia.orgbmrb.iothegoodscentscompany.com Following monoterminal oxidation, beta-oxidation is a major pathway for the further degradation of the resulting phenyldecanoic acid. wikipedia.orgbmrb.iothegoodscentscompany.comnih.gov Beta-oxidation involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid, progressively shortening the alkyl chain. This pathway leads to the formation of phenylacetic acid as the alkyl chain is reduced. wikipedia.orgbmrb.iothegoodscentscompany.com Rhodococcus opacus PD630 can further degrade phenylacetic acid into intermediates of the central metabolism. wikipedia.orgbmrb.iothegoodscentscompany.com

Alpha-oxidation of phenyldecanoic acid has also been observed to occur to some extent in Rhodococcus opacus PD630. bmrb.iothegoodscentscompany.comnih.gov While diterminal oxidation is a known pathway for some hydrocarbons, the research on this compound biodegradation specifically highlights monoterminal oxidation followed by beta-oxidation as the predominant route for alkyl chain degradation.

In Candida maltosa SBUG 700, incubation with phenyldecane resulted in the production of 4-phenylbutanoic acid, 4-phenyl-3-butenoic acid, and phenylacetic acid. Benzoic acid was also detected as a degradation product. fishersci.no However, C. maltosa demonstrated an inability to further oxidize phenylacetic acid and benzoic acid, leading to their accumulation. fishersci.no

Co-metabolism and Synergistic Degradation Phenomena in Mixed Microbial Cultures

Co-metabolism, where a microorganism degrades a compound it cannot use as a sole carbon source in the presence of a growth-supporting substrate, can play a role in hydrocarbon degradation. Co-oxidation is a related process where a non-growth supporting hydrocarbon is oxidized alongside a growth-supporting one. While the search results did not provide specific examples of synergistic degradation of this compound in mixed cultures, studies on the biodegradation of other hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs), have shown that mixed microbial communities can exhibit synergistic effects. In such cases, different strains within the community may contribute to different stages of the degradation process, such as increasing bioavailability through biosurfactant production, initiating the breakdown of the parent compound, or degrading intermediate metabolites.

Conversely, the presence of this compound has been associated with the inhibition of degradation of other compounds, such as benzo[a]pyrene (B130552), indicating potential inhibitory co-metabolism depending on the specific microbial community and co-substrate.

Factors Governing Biodegradation Kinetics and Efficiency

The kinetics and efficiency of this compound biodegradation are influenced by a variety of factors, including both environmental conditions and nutrient availability. Nutrient-limiting conditions, particularly nitrogen limitation, have been shown to promote lipid accumulation in Rhodococcus opacus PD630 during phenyldecane degradation. wikipedia.orgbmrb.iothegoodscentscompany.comnih.govfishersci.atnih.gov

Environmental parameters such as temperature, pH, and oxygen levels significantly impact microbial activity and, consequently, biodegradation rates. Higher temperatures generally lead to faster biological processes and degradation rates, although some microorganisms are adapted to colder climates. The presence or absence of oxygen dictates whether aerobic or anaerobic degradation pathways are utilized, resulting in different enzymatic processes and end products. pH can also affect the degradation of organic pollutants, suggesting its influence on phenyldecane biodegradation.

Analysis of Biodegradation Intermediates and End Products

Studies on the microbial degradation of this compound have identified several intermediate metabolites. In Rhodococcus opacus PD630, intermediates include phenyldecanoic acid (from monoterminal oxidation), phenyldecanol, phenylacetic acid (from beta-oxidation), phenylpropionic acid, 4-hydroxyphenylpropionic acid, protocatechuate, and homogentisic acid. bmrb.iothegoodscentscompany.com Phenyldecanoic acid is not only an intermediate but is also incorporated into novel wax esters and triacylglycerols by R. opacus PD630. wikipedia.orgbmrb.iothegoodscentscompany.comnih.govfishersci.atnih.gov

Candida maltosa SBUG 700 produces 4-phenylbutanoic acid, 4-phenyl-3-butenoic acid, and phenylacetic acid during growth on phenyldecane. Benzoic acid is also detected as a degradation product, with phenylacetic acid and benzoic acid accumulating due to limited further metabolism by this yeast. fishersci.no

The complete aerobic biodegradation of organic compounds like this compound ultimately leads to mineralization, with the primary end products being carbon dioxide, water, and mineral salts. Under anaerobic conditions, methane (B114726) can also be produced as an end product. Beta-oxidation of the alkyl chain yields acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle for complete oxidation.

Here is a summary of some microbial strains and their observed degradation characteristics for this compound:

Microbial Strain/GenusKey Degradation Pathways ObservedNoted Intermediate ProductsAdditional Observations
Rhodococcus opacus PD630Monoterminal Oxidation, Beta-Oxidation, Alpha-Oxidation (to some extent)Phenyldecanoic acid, Phenyldecanol, Phenylacetic acid, Phenylpropionic acid, 4-hydroxyphenylpropionic acid, Protocatechuate, Homogentisic acidSupports growth, accumulates novel lipids containing phenyldecanoic acid under N-limitation. wikipedia.orgbmrb.iothegoodscentscompany.comnih.govfishersci.atnih.gov
Candida maltosa SBUG 7004-Phenylbutanoic acid, 4-Phenyl-3-butenoic acid, Phenylacetic acid, Benzoic acidGrows on phenyldecane, accumulates phenylacetic acid and benzoic acid. fishersci.no
Nocardia spp.Monoterminal OxidationSubstituted fatty acids (from this compound and other phenylalkanes)Grows on this compound.
Pseudomonas spp.Some species utilize phenylalkanes, including this compound.
Mycobacterium spp.Some species utilize phenylalkanes, including this compound.

Role of this compound as a Model Compound in Environmental Studies

This compound serves as a valuable model compound in various environmental studies, particularly those investigating the fate and biodegradation of alkylbenzene hydrocarbons, which are components of petroleum fuels and industrial chemicals. Its relatively simple structure, consisting of a phenyl group and a linear alkyl chain, makes it suitable for studying the fundamental mechanisms of hydrocarbon-utilizing microorganisms and the biochemical pathways involved in alkyl chain degradation.

It has been used as a carbon and energy source in research aimed at understanding the degradation of other environmental pollutants, such as PAHs, by providing a growth substrate for hydrocarbon-degrading microorganisms. Additionally, this compound is utilized as a reference standard in analytical chemistry techniques like gas chromatography, which are essential for identifying and quantifying hydrocarbons and their degradation products in environmental samples. Its application as a hydrocarbon model compound extends to studies investigating the functionalization of saturated hydrocarbons. Research into its physical properties, such as volumetric behavior, also contributes to a better understanding of its environmental partitioning and transport. Ongoing research into the environmental implications of this compound underscores its continued relevance as a model compound in environmental science.

Assessment of Its Efficacy in Stimulating Polycyclic Aromatic Hydrocarbon (PAH) Biodegradation

Research has explored the potential of this compound to act as a primary substrate to stimulate the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. In some studies, this compound was added in combination with various PAHs to investigate structure-biodegradability relationships. scispace.comosti.gov Preliminary tests indicated that this compound was more effective in stimulating the biodegradation of 1,2-benzpyrene (benzo(a)pyrene) compared to other substrates such as n-hexadecane, naphthoic acid, or sewage sludge. scispace.comosti.govresearchgate.net This suggests a potential role for this compound in co-metabolic degradation processes, where the degradation of one compound (the primary substrate) facilitates the degradation of another (the PAH). The presence of an additional hydrocarbon substrate like this compound can be relevant in understanding the fate of PAHs in environments contaminated with oily sludges. scispace.comosti.gov

However, other studies have presented contrasting findings. In one investigation using a soil microorganism consortium, the use of this compound, among other co-substrates, was associated with the inhibition of ¹⁴C-benzo[a]pyrene degradation. mdpi.com This highlights the complex nature of microbial interactions and the context-dependency of co-substrate effects on PAH biodegradation, which can involve processes like metabolic inhibition. mdpi.com

Contribution to Understanding General Hydrocarbon Degradation in Contaminated Ecosystems

This compound, as a representative phenylalkane or linear alkylbenzene (LAB), contributes to the understanding of general hydrocarbon degradation in contaminated ecosystems. LABs are expected to undergo rapid primary biodegradation in natural waters and soil environments, with microbial metabolism being the primary degradation process. nih.govguidechem.com

Microorganisms, including various bacterial strains and yeasts, possess the metabolic capabilities to utilize hydrocarbon compounds as sources of carbon and energy, thereby degrading them. ijarbs.comnih.gov Studies on the degradation of phenylalkanes, including this compound, by hydrocarbon-utilizing yeasts like Candida maltosa have shown that strains capable of assimilating alkanes can grow on phenylalkanes with alkyl side chains longer than C7, using them as a sole carbon and energy source. researchgate.net This demonstrates the potential for biological systems to break down compounds like this compound in contaminated environments. The ability of microorganisms to degrade hydrocarbons is crucial for the natural attenuation and bioremediation of contaminated soils, freshwater, groundwater, and seawater. nih.govmdpi.com The effectiveness of microbial biodegradation can be influenced by factors such as the bioavailability of hydrocarbons, which can be enhanced by the production of emulsifying agents by microorganisms. nih.govresearchgate.net

Abiotic Transformation Processes of this compound

Abiotic transformation processes, driven by physical and chemical factors, also play a role in the environmental fate of chemicals.

Photolysis and Hydrolysis Pathways

Photolysis involves the breakdown of a compound directly by irradiation, typically from sunlight. fao.orgies-ltd.ch Hydrolysis is a chemical reaction where a compound is split by contact with water, often resulting in the replacement of a part of the molecule with an OH group; this process can be significantly affected by pH. fao.orgies-ltd.ch

Based on its chemical structure, this compound is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups. nih.govguidechem.com Similarly, photolysis is not anticipated to be a significant degradation pathway for this compound because it lacks functional groups that absorb light in the environmental UV spectrum. guidechem.com While this compound has been used as an oil phase in studies investigating the catalyzed hydrolysis of other compounds dtic.mil, this does not indicate that this compound itself undergoes hydrolysis.

Sorption and Environmental Mobility Studies

Sorption, the process by which a chemical adheres to solid particles, significantly influences a compound's environmental mobility and its distribution between different environmental compartments like soil, water, and sediment. fao.orgpjoes.commdpi.com The strength of sorption is a key determinant of a chemical's availability for mass transfer processes such as leaching and runoff. fao.org

For this compound (decylbenzene), its estimated soil organic carbon-water (B12546825) partition coefficient (Koc) is 2.4 x 10⁵. nih.govguidechem.com According to standard classification schemes, this high estimated Koc value suggests that this compound is expected to be immobile in soil. nih.govguidechem.com This high Koc also indicates that this compound is expected to strongly adsorb to suspended solids and sediment in the water column. nih.govguidechem.com Factors such as water solubility and adsorption to soil are important in determining a chemical's tendency to move through the soil profile or the water column. fao.org Organic matter in soil is a significant sorbent for organic contaminants, and the sorption process can be influenced by factors like pH and the properties of the soil matrix. pjoes.commdpi.comslu.se

Environmental Fate Modeling and Predictive Research

Environmental fate models are quantitative tools used to simulate and predict the behavior of chemicals in the environment.

Development and Validation of Environmental Fate and Exposure Models

Environmental fate models, often based on multimedia mass balance approaches, aim to translate the qualitative understanding of chemical transport and transformation into quantitative descriptions. rivm.nlup.pt These models compartmentalize the environment into defined units (e.g., air, water, soil, sediment) and use mathematical expressions to describe the mass balance within and between these compartments. rivm.nlup.pt They incorporate various processes, including advective and diffusive transport and chemical transformation processes. up.pt

Models like SimpleBox, a multimedia mass balance model, simulate the environmental fate of chemicals as fluxes between different environmental compartments on various spatial scales. rivm.nl These models derive mass flow rates from the physical and chemical properties of the substance, such as persistence, degradation rates, migration potential, and partitioning behavior, as well as the characteristics of the environment being modeled. rivm.nlup.ptresearchgate.net They take release rates as input and can produce predicted exposure concentrations in different environmental media. rivm.nl Environmental fate models are used to predict the long-term impacts of chemicals and support environmental risk assessment. researchgate.net While the principles of these models are well-established and they utilize chemical properties relevant to this compound (like its persistence and partitioning behavior), specific details on the development or validation of environmental fate models specifically for this compound were not prominently found in the search results. However, the estimated environmental parameters for this compound, such as its Koc and atmospheric half-life, are the types of data used as inputs for such models. nih.govguidechem.com

Investigation of Structure-Biodegradability Relationships (SBR) for Alkylbenzenes

Linear alkylbenzenes (LABs) are a class of organic compounds widely used as precursors in the production of linear alkylbenzene sulfonates (LAS), which are major components of detergents and cleaning products tandfonline.comusgs.gov. The environmental fate of LABs, including this compound, is significantly influenced by their biodegradability, which is closely related to their molecular structure etsu.eduresearchgate.net. Understanding the Structure-Biodegradability Relationships (SBR) for alkylbenzenes is crucial for assessing their environmental persistence and potential impact.

Research into the biodegradation of alkylbenzenes has shown that the position of the phenyl group on the alkyl chain plays a significant role in how readily microorganisms can break down the molecule etsu.eduresearchgate.net. Generally, linear alkylbenzenes are considered readily biodegradable in natural waters nih.gov. Studies have indicated that microbial metabolism is the primary degradation process for LABs in nature, including in soil environments guidechem.com.

While this compound (a C10 alkylbenzene isomer) is a component of the complex mixture of LABs, specific research has investigated its behavior, sometimes in the context of co-metabolism or as a primary substrate to enhance the biodegradation of other persistent compounds scispace.comosti.govresearchgate.netoup.com.

For instance, in studies examining the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in soil, this compound has been used as a primary substrate to stimulate the co-metabolic degradation of compounds like benzo[a]pyrene scispace.comosti.govresearchgate.netoup.com. Preliminary tests in one study indicated that this compound was more effective in stimulating the biodegradation of 1,2-benzpyrene (benzo(a)pyrene) than other substrates such as n-hexadecane, naphthoic acid, or sewage sludge scispace.comosti.govresearchgate.net. This suggests that this compound is itself amenable to microbial attack, facilitating the degradation of co-contaminants.

Studies involving the degradation of phenylalkanes by microorganisms, such as Nocardia opaca and Nocardia spp., have shown the breakdown of compounds including this compound researchgate.net. These processes can lead to the formation of substituted fatty acids as intermediates researchgate.net. The most common pathway for the oxidation of alkyl chains involves monoterminal oxidation, leading to corresponding carboxylic acids researchgate.net.

While specific quantitative biodegradation rates for pure this compound in isolation are not extensively detailed in the provided snippets, the research indicates that it is subject to microbial degradation, serves as a growth substrate for certain microorganisms, and its structure (with the phenyl group at the terminal position of the decane (B31447) chain) is consistent with the general SBR principles that favor biodegradation in alkylbenzenes etsu.eduresearchgate.netscispace.comosti.govresearchgate.netoup.comresearchgate.net.

Data on the environmental fate of decylbenzene (which includes this compound) indicates that microbial metabolism is expected to be the primary degradation process in nature guidechem.com. Linear alkyl benzenes are reported to undergo rapid primary biodegradation in natural waters, and similar behavior is expected in soil environments guidechem.com.

The following table summarizes some general findings related to alkylbenzene biodegradability and the role of this compound based on the provided information:

Compound/ClassStructural FeatureBiodegradability TrendRelevant Finding(s)
Linear AlkylbenzenesLinear alkyl chain, phenyl group positionGenerally readily biodegradableMicrobial metabolism is primary degradation process; undergo rapid primary biodegradation in natural waters/soil. nih.govguidechem.com
This compoundPhenyl group at terminal (1-) position on C10 chainExpected to be relatively biodegradable among C10 isomersUsed as a primary substrate to stimulate co-metabolism of PAHs; broken down by certain microorganisms. scispace.comosti.govresearchgate.netoup.comresearchgate.net
Alkylbenzene IsomersPosition of phenyl group on alkyl chainExternal isomers (e.g., 1-phenyl) biodegrade fasterPosition of phenyl group influences biodegradation rate. etsu.eduresearchgate.net
Branched AlkylbenzenesBranched alkyl chainMore resistant to biodegradation compared to linear isomersHistorically replaced by LABs in detergents due to poor biodegradability. usgs.gov

This table highlights that the structure of this compound, particularly the terminal attachment of the phenyl ring to the decane chain, aligns with structural characteristics known to favor microbial degradation within the class of alkylbenzenes.

Advanced Spectroscopic and Analytical Characterization in 1 Phenyldecane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of 1-phenyldecane. Both ¹H and ¹³C NMR spectra are available, providing characteristic signals corresponding to the aromatic protons and carbons of the phenyl group, as well as the aliphatic protons and carbons of the decane (B31447) chain nih.govguidechem.com. Analysis of the chemical shifts, splitting patterns, and integration of these signals allows for the definitive confirmation of the this compound structure and differentiation from potential isomers.

Beyond basic structural confirmation, NMR spectroscopy can be applied to quantitative analysis and reaction monitoring involving this compound. For instance, ¹H NMR spectroscopy, utilizing an internal standard, has been effectively employed to determine the yields of reduction products derived from this compound in mechanochemical reactions rsc.orgresearchgate.net. This demonstrates the utility of NMR for quantifying the consumption of this compound or the formation of products in a reaction mixture. The principles of NMR kinetic studies, which involve real-time monitoring of reactant consumption and product formation, can be applied to reactions involving this compound to gain insights into reaction mechanisms and kinetics uni-mainz.de.

Mass Spectrometry (MS) for Reaction Monitoring, Product Identification, and Degradation Profiling

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is invaluable for the identification, quantification, and analysis of this compound in complex mixtures, as well as for studying its fragmentation patterns and degradation products. Mass spectral data for this compound are available in standard databases guidechem.com.

In GC-MS analysis, this compound is identified based on its retention time and characteristic mass spectrum usgs.gov. The molecular ion peak corresponds to the molecular weight of this compound (218.38 g/mol ) mendelchemicals.comguidechem.com. Fragmentation of the this compound molecule under electron ionization typically involves cleavage of the alkyl chain, particularly at the benzylic position, leading to characteristic fragment ions. For alkylbenzenes, fragmentation patterns often show a significant peak at m/z 91 (tropylium ion or benzyl (B1604629) cation) due to the stable nature of this fragment chemguide.co.uklibretexts.org. Other fragments corresponding to the loss of successive methylene (B1212753) units (-CH₂) from the decane chain are also observed, typically appearing as clusters of peaks 14 mass units apart libretexts.org.

GC-MS is a standard technique for analyzing product mixtures from reactions involving this compound rsc.org. It is also used for the identification and quantitation of linear alkylbenzenes, including this compound, in environmental samples or complex hydrocarbon matrices usgs.gov. Specific ions, such as m/z 91, 92, and 105, are utilized for the quantitation of linear alkylbenzenes like this compound, allowing for high signal-to-noise ratios even in complex mixtures usgs.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Various IR spectra, including FTIR, ATR-IR, and Vapor Phase IR, are available nih.govguidechem.com.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the phenyl ring and the aliphatic C-H bonds of the decane chain. Key absorptions include those for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), aromatic ring vibrations (e.g., ~1600 and 1500 cm⁻¹), and out-of-plane bending vibrations of the phenyl ring C-H bonds (~700-750 cm⁻¹ and ~800-850 cm⁻¹) nih.govguidechem.com. The long aliphatic chain also contributes characteristic bands in the fingerprint region.

IR spectroscopy can be used to monitor the progress of reactions involving this compound by observing changes in the intensity of characteristic functional group vibrations of reactants, products, or intermediates. While specific examples for reactions of this compound were not prominently detailed, the technique is generally applicable for tracking the conversion of functional groups during a reaction. For instance, in-situ FT-IR spectroscopy has been used to monitor the consumption of a reactant (1-decene) in a Friedel-Crafts alkylation that produces phenyl-decane isomers, demonstrating the feasibility of using this technique for real-time reaction monitoring in systems involving similar compounds rsc.org.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Analysis and Kinetic Studies

Advanced spectroscopic techniques enable the in-situ analysis of reactions involving this compound, providing real-time information on reaction progress, intermediate formation, and kinetics.

In-situ FT-IR spectroscopy, using a probe immersed in the reaction mixture, has been successfully applied to monitor the conversion of reactants in reactions yielding phenyl-decane isomers rsc.org. This allows for following the change in concentration of specific species over time, which is essential for understanding reaction kinetics. By monitoring the disappearance of reactant peaks or the appearance of product peaks, the reaction rate can be determined under various conditions rsc.org.

NMR spectroscopy also offers capabilities for in-situ kinetic studies. By acquiring NMR spectra at timed intervals during a reaction, the concentrations of reactants and products can be quantified, providing kinetic data. While not explicitly demonstrated for a reaction of this compound in the search results, the use of ¹H NMR for yield determination rsc.orgresearchgate.net highlights its potential for quantitative monitoring necessary for kinetic analysis.

Furthermore, this compound has been characterized as a potential tracer for laser-induced fluorescence (LIF) studies in applications such as diesel engines researchgate.net. LIF is an advanced in-situ technique used to visualize and study phenomena like mixture formation and temperature distribution, illustrating another application of spectroscopic methods involving this compound, albeit as a probe molecule rather than a reactant undergoing transformation researchgate.net.

These advanced spectroscopic and analytical techniques are indispensable tools in the study of this compound, providing foundational data for structural confirmation, purity assessment, reaction monitoring, and the investigation of its behavior in complex systems.

Applications of 1 Phenyldecane in Specialized Chemical Systems

Role in Ion-Selective Membrane Electrodes for Analytical Sensing

1-Phenyldecane has been identified as a component in ion-selective membrane electrodes (ISEs), where it functions as an enhancer to mitigate interference during the determination of specific analytes. Specifically, it has been noted for its use in ion-selective membrane electrodes designed for determining carbon dioxide, where it helps reduce interfering signals chemicalbook.comsigmaaldrich.comchemicalbook.in.

Beyond its role in carbon dioxide sensing, related compounds like This compound-1,3-dione (B1584941) have been explored as carriers in the development of PVC-based ion-selective electrodes. For instance, this compound-1,3-diones (LIX 54) have been used as carriers in PVC-based ISEs selective and sensitive to Ni(II) ions researchcommons.orgekb.eg. These electrodes have demonstrated good potentiometric response over a concentration range of 1.0×10⁻⁵ to 1.0×10⁻¹ M, with a reported slope of 29.1 + 1.6 mV/decade researchcommons.orgekb.eg. The response time for such an electrode is approximately 25 seconds, and it is suitable for use in aqueous solutions within a pH range of 8.0 to 9.5 researchcommons.orgekb.eg. Applications for this type of electrode include determining nickel concentration in nickel-cadmium batteries and serving as an indicator electrode in the potentiometric titration of Ni²⁺ ions with EDTA researchcommons.orgekb.eg.

Formation of Charge-Transfer Complexes and Their Characterization

This compound is known to form charge-transfer complexes. A notable example is its ability to form a charge-transfer complex with fluoranil sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk. Charge-transfer complexes, also known as electron donor-acceptor complexes, are formed by the association of two molecules or ions through electrostatic forces, where one acts as an electron donor and the other as an electron acceptor wikipedia.org. The strength of the interaction in electron donor-acceptor complexes often correlates with the ionization potentials of the components wikipedia.org. While the search results confirm the formation of a charge-transfer complex with fluoranil, detailed characterization data such as stability constants or spectroscopic properties were not extensively provided. However, the formation of such complexes is a recognized chemical phenomenon involving the interaction between electron-rich and electron-deficient species wikipedia.org.

Precursor Role in the Synthesis of Linear Alkylbenzenes (LABs)

This compound serves as a precursor or is related to the synthesis of linear alkylbenzenes (LABs). LABs are a class of organic compounds that are primarily used as precursors in the production of linear alkylbenzene sulfonates (LAS), which are widely used biodegradable surfactants in detergents and cleaning products tandfonline.cometsu.edu.

Commercially, LABs are typically synthesized through the Friedel-Crafts alkylation of benzene (B151609) with linear C₁₀-C₁₄ alpha olefins, using acid catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃) tandfonline.cometsu.edu. This process generally involves the protonation of the alkene followed by the alkylation of benzene etsu.edu. However, the Friedel-Crafts method can lead to the formation of a mixture of isomers due to hydride shifts along the alkene chain etsu.edu.

Research is also being conducted on alternative, potentially greener, synthesis routes for LABs, including those starting from biomass-derived materials. One such approach involves the synthesis of LABs from furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by acid-catalyzed dehydration tandfonline.comresearchgate.nettandfonline.com. In this context, this compound has been synthesized by reacting furan with 1-dodecene (B91753) in the presence of a niobic acid catalyst in a batch reactor tandfonline.comresearchgate.netresearchgate.net. While this method demonstrates the possibility of synthesizing LABs like this compound from renewable resources, the reported conversion of 1-dodecene to this compound in these experiments was found to be relatively low, approximately 12 mmol/mol tandfonline.comresearchgate.nettandfonline.commendeley.com. Side reactions such as 1-alkene isomerization, furan alkylation to dodecylfuran, and self Diels-Alder cycloaddition of furan to form benzofuran (B130515) were identified as competing pathways affecting the yield tandfonline.comresearchgate.nettandfonline.com.

Another method explored for LAB synthesis involves the liquid phase alkylation of benzene with 1-decene (B1663960) catalyzed by supported heteropoly acids. For instance, silica-supported 12-tungstophosphoric acid has been investigated as a solid acid catalyst for this reaction . Using nano SiO₂ as a support for the catalyst at 80°C for 3 hours resulted in increased conversion of 1-decene compared to using larger SiO₂ particles, attributed to the higher surface area of the nanomaterial . This approach showed improved selectivity towards 2-phenyldecane, another form of linear alkylbenzene, which is considered beneficial for biodegradation .

The synthesis of linear alkylbenzenes, including those related to this compound, is a significant area of industrial chemistry due to their role in surfactant production tandfonline.cometsu.edu.

Emerging Research Directions and Future Perspectives for 1 Phenyldecane

Development of Novel, Sustainable, and Resource-Efficient Synthesis Routes

The synthesis of alkylbenzenes, including 1-phenyldecane, traditionally involves methods that can be resource-intensive and generate significant waste. For instance, conventional production of linear alkylbenzenes (LABs) often utilizes homogeneous acid catalysts like HF or AlCl₃, which present environmental and safety challenges. researchgate.netrsc.org The drive towards green chemistry principles necessitates the exploration of novel, sustainable, and resource-efficient synthesis routes for compounds like this compound. ijsetpub.com

One promising area of research involves the use of alternative catalytic systems and reaction conditions. Ionic liquids containing gallium(III) have shown high activity and selectivity in the Friedel-Crafts alkylation of benzene (B151609) with 1-decene (B1663960), a reaction that can produce phenyldecanes. mdpi.com Using [C₂mim][Ga₂Cl₇] as a catalyst in the reaction between benzene and 1-decene resulted in a 91% yield of phenyldecanes with high selectivity at room temperature and a low catalyst loading of 1 mol%. mdpi.com This contrasts with traditional approaches that often require higher temperatures (70–150 °C). mdpi.com

Another emerging approach is the development of mechanochemical synthesis protocols. A recent study demonstrated a highly efficient and ammonia-free sodium-based Birch reduction using mechanochemistry with sodium lumps and D-(+)-glucose as a proton source. researchgate.netrsc.orgrsc.org This method was successfully applied to a diverse range of aromatic compounds, including this compound, yielding corresponding 1,4-cyclohexadiene (B1204751) derivatives in high yields within short reaction times (30 minutes). rsc.org Notably, this mechanochemical approach can be conducted without inert gases or the need for dry or bulk organic solvents, offering a more convenient, economically attractive, and sustainable alternative to established methods. rsc.org

Furthermore, research is exploring the synthesis of LABs from biomass-derived feedstocks. One hypothesized pathway involves the Diels−Alder cycloaddition between furan (B31954) (a biomass-derived compound) and linear alpha olefins over solid acid catalysts. researchgate.net While initial studies using furan and 1-dodecene (B91753) over a niobic acid catalyst showed low yields of this compound (approximately 12 mmol/mol), this research direction highlights the potential for utilizing renewable resources in the synthesis of such compounds. researchgate.net Challenges remain in optimizing these reactions to improve yields and selectivity, as side reactions like alkene isomerization and furan alkylation compete with the desired LAB production. researchgate.net

Enhanced Bioremediation Strategies Targeting Hydrocarbon Contamination Using this compound as a Model

Hydrocarbon contamination of soil and water bodies is a significant environmental concern. Bioremediation, which leverages the metabolic capabilities of microorganisms to degrade pollutants, is a promising and eco-sustainable approach for cleaning up such contamination. uminho.ptmdpi.comniscpr.res.in this compound, as a representative aromatic hydrocarbon with a substantial aliphatic chain, serves as a valuable model compound for studying the biodegradation mechanisms and developing enhanced bioremediation strategies.

Understanding the biodegradation pathways of hydrocarbons is crucial for improving bioremediation efficiency. Microorganisms, particularly bacteria from genera like Pseudomonas, Acinetobacter, Nocardia, Vibrio, and Achromobacter, are known to degrade various hydrocarbon pollutants. niscpr.res.in Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the aromatic portion of this compound, have shown that co-substrates can influence the degradation rate. mdpi.com While some co-substrates, such as this compound, have been associated with the inhibition of the degradation of certain PAHs like benzo[a]pyrene (B130552), this highlights the complex interactions that occur in mixed contaminant environments and the importance of understanding these effects for effective bioremediation. mdpi.com

Mathematical models are being developed to predict and optimize the bioremediation of hydrocarbon-contaminated soils. These models consider factors such as mass transfer, biodegradation rates, and the availability of electron acceptors like oxygen and nitrate. uminho.pt For instance, a model developed for the bioremediation of saturated petroleum hydrocarbons in a flooded soil column indicated that higher initial electron acceptor concentrations led to higher hydrocarbon removal. uminho.pt While this model focused on aliphatic hydrocarbons, the principles can be extended to understand the bioremediation of alkylbenzenes like this compound, considering the distinct degradation pathways for the aromatic and aliphatic components.

Research is also focused on enhancing the bioavailability of hydrocarbons to microorganisms, as their hydrophobicity and insolubility can limit biodegradation. mdpi.com Techniques like biostimulation (adding nutrients and optimizing environmental conditions) and bioaugmentation (introducing exogenous hydrocarbon-degrading microorganisms) are employed to accelerate the biodegradation process. mdpi.com Biosurfactants produced by certain bacterial strains can decrease the surface tension of water and improve the solubilization and emulsification of oil sludge, thereby enhancing the bioavailability and biodegradation of hydrocarbons. mdpi.com Further research using this compound as a model can help evaluate the effectiveness of these strategies for alkylbenzene contamination.

Advanced Computational Modeling for Predicting Complex Interactions and Reactivity

Computational modeling plays a vital role in modern chemical research, enabling the prediction of molecular properties, reaction pathways, and complex interactions. For a molecule like this compound, with its combined aromatic and aliphatic characteristics, advanced computational techniques can provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to predict binding energies and optimize molecular structures, including steric and electronic profiles. This can be applied to study the interactions of this compound with other molecules or surfaces, which is relevant in areas like catalysis, adsorption, and materials science. For example, DFT can be used to model the transition states in catalytic systems involving this compound or its derivatives, helping to understand reaction mechanisms and predict enantioselectivity in asymmetric synthesis.

Computational modeling is also being used to understand complex mixtures involving aromatic hydrocarbons. Research is underway to develop computational models to elucidate how differences in speciation affect the kinetics of different steps in reactions like Friedel-Crafts alkylation, a process relevant to the synthesis of phenyldecanes. rsc.org

Furthermore, computational analysis is being integrated with experimental studies to design sustainable synthesis routes and optimize reaction conditions. synthiaonline.com Computer-Aided Sustainable Synthesis Design (CASSD) is emerging as a tool that synergizes innovation and sustainability by utilizing computational analysis for retrosynthetic planning and optimizing eco-friendly chemical processes. synthiaonline.com This can involve predicting reaction outcomes, identifying potential byproducts, and evaluating the environmental impact of different synthetic pathways for compounds like this compound.

Computational models are also valuable in predicting the behavior of hydrocarbons in environmental contexts, such as their adsorption to soil particles and their transport and transformation in contaminated media. uminho.pt These models can help simulate different bioremediation scenarios and predict the effectiveness of various treatment strategies for hydrocarbon contamination, using compounds like this compound as model substrates.

Exploration of Untapped Applications in Advanced Materials Science and Chemical Engineering

The unique structure of this compound, featuring both a rigid phenyl ring and a flexible decyl chain, makes it a candidate for exploration in advanced materials science and chemical engineering applications. While specific applications of this compound in these fields may be nascent, the properties of similar alkylaromatic compounds and the general trends in materials research suggest potential avenues.

Aromatic compounds, in general, are utilized in materials science to develop materials with enhanced electrical, thermal, and mechanical properties. scbt.com The incorporation of aromatic moieties can influence the structural organization and intermolecular interactions within a material. The long aliphatic chain in this compound could potentially be leveraged to tune the material's solubility, compatibility with other components, or self-assembly behavior.

Research into periodic mesoporous silicate (B1173343) molecular sieves, such as MCM-41, has utilized compounds like this compound as expansion agents during their synthesis. researchgate.net These materials possess well-defined mesopores and high surface areas, making them suitable for applications as adsorbents, catalysts, and supports for catalysts. researchgate.net The use of this compound in the synthesis of such materials suggests its potential role in influencing pore structure and material properties.

In chemical engineering, understanding the thermophysical properties of compounds like this compound is crucial for process design and optimization, particularly in industries such as the oil industry. acs.org Density data at various temperatures and pressures are essential for modeling fluid behavior in pipelines, separation processes, and reaction vessels. Studies reporting the volumetric properties of this compound at pressures up to 65 MPa and temperatures between 293.15 and 353.15 K provide valuable data for such engineering applications. acs.orgresearchgate.net

The exploration of this compound in advanced materials could involve its use as a component in functional fluids, lubricants, or as a building block for polymers or other complex molecules with tailored properties. Its behavior at interfaces and its interactions with different phases are also areas that could be explored for applications in areas like enhanced oil recovery or detergency.

The potential for this compound in chemical engineering extends to its role in reaction media or as a solvent in specific processes where its solvency properties and stability are advantageous. Further research is needed to fully explore these untapped applications and leverage the unique characteristics of this compound in developing novel materials and optimizing chemical processes.

Q & A

Q. What mixed-method approaches integrate qualitative and quantitative data in this compound research?

  • Answer : Combine spectroscopic data with thematic analysis of experimental logs to identify procedural trends. Use triangulation to validate hypotheses—for example, correlating NMR purity scores with researcher annotations on reaction efficiency. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine interdisciplinary questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.